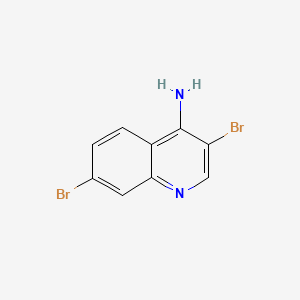

3,7-Dibromoquinolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1203579-06-9 |

|---|---|

Molecular Formula |

C9H6Br2N2 |

Molecular Weight |

301.969 |

IUPAC Name |

3,7-dibromoquinolin-4-amine |

InChI |

InChI=1S/C9H6Br2N2/c10-5-1-2-6-8(3-5)13-4-7(11)9(6)12/h1-4H,(H2,12,13) |

InChI Key |

HIKWZIZWNQOCIA-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=CN=C2C=C1Br)Br)N |

Synonyms |

4-Amino-3,7-dibromoquinoline |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,7 Dibromoquinolin 4 Amine and Its Precursors

Regioselective Bromination Strategies for Quinoline (B57606) and Quinolin-4-amine Scaffolds

Achieving regioselectivity in the bromination of quinoline and its derivatives is paramount for the targeted synthesis of specific isomers. The electronic properties of the quinoline ring system, influenced by the nitrogen atom and any existing substituents, dictate the positions most susceptible to electrophilic attack.

Direct Bromination Approaches: Exploring Specific Reagents and Conditions

Direct bromination remains a fundamental approach for introducing bromine atoms onto the quinoline scaffold. The choice of brominating agent and reaction conditions is critical to control the position and extent of bromination.

Molecular bromine (Br₂) is a classic and potent brominating agent. The reaction of quinoline with bromine can lead to the formation of various bromoquinolines. For instance, the gas-phase bromination of quinoline at 450-500°C yields 2-bromoquinoline (B184079), while at 300°C, 3-bromoquinoline (B21735) is the primary product. researchgate.net The bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924), with molecular bromine can result in mono- and di-bromo derivatives, with the product ratios depending on the equivalents of bromine used. acgpubs.org For example, bromination of 8-hydroxyquinoline can yield a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.org

N-Bromosuccinimide (NBS) is a versatile and safer alternative to molecular bromine for various bromination reactions. organic-chemistry.orgnih.govwikipedia.org It is particularly effective for allylic and benzylic brominations under radical conditions. wikipedia.org In the context of quinolines, NBS can be used for both electrophilic substitution and dehydrogenation. rsc.org For instance, NBS has been employed in the synthesis of multi-bromo-substituted quinolines through a cascade electrophilic bromination/cyclization of N-(3-phenylprop-2-ynyl) anilines. researchgate.net The bromination of 2-methylquinolin-4(1H)-ones with NBS can occur at the methyl group at position C(2) or at positions C(3) and C(6) of the heterocycle, depending on the substituent at C(3). nuph.edu.ua Furthermore, NBS has been utilized in the electrochemical oxidative dibromination of 8-aminoquinoline amides at the C5 and C7 positions. nih.gov

| Reagent | Typical Conditions | Selectivity/Application |

| **Molecular Bromine (Br₂) ** | Gas phase, high temperature (300-500°C) researchgate.net or in solution (e.g., CH₃CN) at 0°C acgpubs.org | Temperature-dependent regioselectivity (2-bromo or 3-bromo). researchgate.net Can lead to mixtures of mono- and di-substituted products in substituted quinolines. acgpubs.org |

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) for allylic/benzylic bromination; wikipedia.org electrochemical conditions; nih.gov cascade reactions researchgate.net | Versatile for various bromination types, including dehydrogenation. rsc.org Used for targeted synthesis of poly-brominated quinolines. researchgate.net |

Recent advancements have focused on developing more sustainable and selective bromination methods. Metal-free approaches offer an environmentally friendly alternative. An operationally simple, metal-free protocol for the regioselective C5-H halogenation of 8-substituted quinolines utilizes trihaloisocyanuric acids as the halogen source. researchgate.netnih.govrsc.org This method proceeds at room temperature under air and demonstrates high regioselectivity for the C5 position. researchgate.netnih.gov

Copper-promoted bromination has emerged as a powerful tool for the selective functionalization of quinoline derivatives. nih.govbeilstein-journals.orgbeilstein-journals.orgrsc.org Copper salts can act as Lewis acid catalysts, facilitating the bromination process. nih.govrsc.org For instance, an efficient method for the oxidative mono- and di-bromination of 8-aminoquinoline amides uses hydrogen bromide (HBr) as the brominating agent and dimethyl sulfoxide (B87167) (DMSO) as a mild oxidant, with copper salts promoting the reaction. nih.govrsc.org Specifically, copper sulfate (B86663) (CuSO₄·5H₂O) promotes the formation of C5-monobrominated products, while copper nitrate (B79036) (Cu(NO₃)₂·3H₂O) is necessary for generating C5,C7-dibrominated products. nih.govrsc.org Another copper-promoted method achieves C5-selective bromination of 8-aminoquinoline amides using alkyl bromides as the bromine source in DMSO under air. beilstein-journals.orgbeilstein-journals.org A simple and mild protocol for the copper-catalyzed electrochemical bromination of quinoline at the C5 site has also been developed using ammonium (B1175870) bromide (NH₄Br) as the brominating reagent. acs.org

| Method | Catalyst/Promoter | Brominating Agent | Key Features |

| Metal-Free Halogenation | None | Trihaloisocyanuric acids | High regioselectivity for C5 position in 8-substituted quinolines; proceeds at room temperature. researchgate.netnih.govrsc.org |

| Copper-Promoted Oxidative Bromination | CuSO₄·5H₂O or Cu(NO₃)₂·3H₂O | HBr/DMSO | Selective for mono- (C5) or di-bromination (C5, C7) of 8-aminoquinoline amides by choice of copper salt. nih.govrsc.org |

| Copper-Promoted Bromination | Copper salts (e.g., CuBr, CuCl₂) | Alkyl bromides | C5-selective bromination of 8-aminoquinoline amides; broad substrate scope. beilstein-journals.orgbeilstein-journals.org |

| Copper-Catalyzed Electrochemical Bromination | Copper | NH₄Br | Mild and green conditions for C5 bromination. acs.org |

Molecular Bromine and N-Bromosuccinimide (NBS) Mediated Bromination

Synthesis of Dibrominated Quinoline Precursors (e.g., 2,4-dibromoquinoline)

The synthesis of specific dibrominated quinoline precursors is often a necessary step for accessing more complex substituted quinolines. 2,4-dibromoquinoline (B189380) is a valuable intermediate. One synthetic route to 2,4-dibromoquinoline has been described, although details on the specific reaction conditions are limited in the provided search results. rsc.org Another relevant precursor is 3,4-dibromoquinoline (B189540), which can be synthesized by treating 3-bromo-4-hydroxyquinoline with phosphorus tribromide in dimethylformamide. nih.gov The synthesis of 5,7-dibromoquinoline (B1595614) can be achieved by reacting 3,5-dibromoaniline (B181674) with glycerol (B35011) and sodium m-nitrobenzenesulfonate (B8546208) in the presence of sulfuric acid. google.com

Strategic Incorporation of the Amino Group via Nucleophilic Substitution

Once a suitably halogenated quinoline precursor is obtained, the amino group can be introduced through nucleophilic substitution reactions. libretexts.orgnumberanalytics.com This is a common strategy for synthesizing aminoquinolines from their halo-derivatives.

The amination of halogenated quinolines involves the displacement of a halogen atom by an amine nucleophile. libretexts.org For example, 2,4-dibromoquinoline can be reacted with ammonium hydroxide (B78521) or methylamine (B109427) to produce a mixture of 2- and 4-substituted regioisomers. nih.gov These mixtures can then be further reacted and subsequently separated. The reaction of C4-magnesiated 2-bromoquinoline with an amidocuprate, followed by oxidation and deprotection, can lead to the formation of 4-amino-2-bromoquinoline. acs.org Halogenated quinolines have also been discovered through reductive amination reactions, highlighting another pathway to introduce amino functionalities. rsc.orgrsc.org This method can be synthetically tuned at the 2-position of the halogenated quinoline scaffold to optimize biological activities. nih.govnih.gov

Reduction of Nitroquinoline Derivatives as Amino Group Precursors

A common and effective strategy for the introduction of an amino group onto the quinoline core, particularly at the C-4 position, is through the reduction of a corresponding nitro derivative. For the synthesis of 3,7-Dibromoquinolin-4-amine, this would involve the reduction of 3,7-dibromo-4-nitroquinoline. This transformation is a staple in heterocyclic chemistry, offering a reliable pathway from an electron-withdrawing nitro group to a nucleophilic amino group.

Various reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups within the molecule and the desired reaction conditions (e.g., yield, purity, and scalability).

Commonly Used Reducing Agents:

Tin(II) Chloride (SnCl₂): Stannous chloride, often in the presence of concentrated hydrochloric acid, is a classical and highly effective reagent for the reduction of aromatic nitro groups. It is known for its high efficiency and tolerance of various functional groups, including halogens. For instance, stannous chloride has been successfully used in one-pot syntheses involving the reduction of a nitro group as part of a cascade reaction to form quinoline derivatives. rsc.org

Iron (Fe) in Acetic Acid: The use of iron powder in an acidic medium like acetic acid provides a milder and more economical alternative for nitro group reduction. This method is considered environmentally benign and is widely used in both laboratory and industrial settings.

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni), often supported on carbon (e.g., Pd/C). Catalytic hydrogenation is known for its clean reaction profile, as the only byproduct is water. However, care must be taken to avoid dehalogenation (removal of bromine atoms) under certain conditions.

The general reaction for the reduction of the nitro precursor is illustrated below:

Figure 1: General scheme for the reduction of 3,7-dibromo-4-nitroquinoline.

Figure 1: General scheme for the reduction of 3,7-dibromo-4-nitroquinoline.The selection of the appropriate reduction method is critical to ensure the integrity of the C-Br bonds at positions 3 and 7, leading to the desired this compound in high yield and purity.

Convergent and Divergent Synthetic Routes

The construction of the core 3,7-dibromoquinoline (B11839843) framework can be approached through various convergent and divergent strategies, starting from simpler, readily available building blocks.

Classical Condensation Reactions for Quinoline Core Formation (e.g., Skraup, Doebner-von Miller, Limpach-Knorr) with Brominated Anilines

Classical methods for quinoline synthesis, many of which date back to the late 19th century, remain relevant for their ability to construct the quinoline ring system from basic aromatic amines and carbonyl compounds. iipseries.orgjptcp.com These reactions can be adapted to produce brominated quinolines by using brominated anilines as starting materials.

Skraup Synthesis: This reaction involves heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (such as the nitro compound of the starting amine or arsenic acid). acs.orgresearchgate.netrsc.org For example, the reaction of 3-bromoaniline (B18343) with glycerol could theoretically lead to the formation of either 5-bromoquinoline (B189535) or 7-bromoquinoline. A specific application of this method is the synthesis of 5,7-dibromoquinoline from 3,5-dibromoaniline, demonstrating the feasibility of using poly-brominated anilines. google.com However, a significant drawback of the Skraup synthesis is the often harsh and violently exothermic reaction conditions. rsc.org

Doebner-von Miller Reaction: This is a more versatile modification of the Skraup synthesis where an α,β-unsaturated aldehyde or ketone reacts with an aniline (B41778) in the presence of an acid catalyst, such as a Lewis acid (e.g., SnCl₄, ZnCl₂) or a Brønsted acid. acs.orgrsc.orgwikipedia.orgsynarchive.com The α,β-unsaturated carbonyl compound can also be generated in situ from aldehydes or ketones. wikipedia.orgrsc.org The reaction of a brominated aniline with an appropriate α,β-unsaturated carbonyl compound could provide access to various substituted bromoquinolines. However, a major challenge with both the Skraup and Doebner-von Miller reactions when using meta-substituted anilines is the lack of regioselectivity, often resulting in a mixture of isomeric products. acs.orgrsc.org

Limpach-Knorr Synthesis: The Conrad-Limpach-Knorr synthesis involves the condensation of anilines with β-ketoesters. iipseries.orgjptcp.comgoogle.com This reaction typically proceeds through two stages: an initial condensation to form a Schiff base or enamine, followed by a thermal cyclization. Depending on the reaction conditions (acidic vs. thermal), this synthesis can yield either 2-hydroxyquinolines (Knorr synthesis) or 4-hydroxyquinolines (Conrad-Limpach synthesis). iipseries.org Using a brominated aniline with a suitable β-ketoester could furnish a brominated 4-hydroxyquinoline, which serves as a key precursor to compounds like 3,7-dibromo-4-chloroquinoline (B598788) after subsequent halogenation steps.

| Reaction Name | Aniline Precursor | Carbon Source | Potential Product Type | Reference |

|---|---|---|---|---|

| Skraup Synthesis | 3,5-Dibromoaniline | Glycerol | 5,7-Dibromoquinoline | google.com |

| Doebner-von Miller Reaction | Brominated Aniline | α,β-Unsaturated Carbonyl | Bromo-substituted Quinoline | rsc.orgwikipedia.org |

| Conrad-Limpach Synthesis | Brominated Aniline | β-Ketoester | Bromo-substituted 4-Hydroxyquinoline | iipseries.orgjptcp.com |

Modern Catalytic Approaches for Carbon-Halogen and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods that offer milder conditions, higher selectivity, and broader functional group tolerance compared to classical techniques.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is particularly effective for the functionalization of haloquinolines. sigmaaldrich.com Dibromoquinolines serve as excellent substrates for sequential or one-pot double coupling reactions, allowing for the introduction of various substituents. researchgate.netnih.gov

Research has shown that the regioselectivity of Suzuki couplings on dibromoquinolines can be controlled. For instance, in 5,7-dibromoquinoline systems, the first coupling reaction often occurs selectively at the C-5 position. researchgate.net Similarly, studies on 3,4-dibromoquinoline have demonstrated that useful levels of regioselectivity can be achieved. nih.gov The synthesis of new aryl derivatives of 6,7-dibromoquinoline-5,8-dione (B3062177) has been successfully achieved using a palladium/Sphos-mediated Suzuki–Miyaura cross-coupling reaction with various aryl boronic acids, yielding products in high quantities. aphrc.org These reactions highlight the potential to build molecular complexity on a pre-formed dibromoquinoline scaffold, which could be a divergent approach to analogues of this compound.

| Dibromoquinoline Substrate | Coupling Partner | Catalyst System (Example) | Key Finding | Reference |

|---|---|---|---|---|

| 5,7-Dibromoquinoline | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Selective coupling at C-5 position. | researchgate.net |

| 3,4-Dibromoquinoline | Arylboronic acids | Pd(dppf)Cl₂ / K₂CO₃ | Useful levels of regioselectivity achieved. | nih.gov |

| 6,7-Dibromoquinoline-5,8-dione | Arylboronic acids | Palladium/Sphos | High yields of coupled products. | aphrc.org |

| 6,8-Dibromoquinolines | Arylvinylboronic acids | Pd(PPh₃)₄ / K₂CO₃ | High yields of di-substituted products. | mdpi.com |

A frontier in organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds, which avoids the need for pre-functionalized starting materials (like halides), thus improving atom economy. rsc.org Transition-metal-free and organocatalytic approaches to C-H amination are particularly attractive for their potential to reduce cost and metal contamination in final products.

Recent studies have demonstrated the feasibility of direct C-H amination on arenes and heterocycles:

Organocatalytic Photoelectrochemical Amination: An oxidant-free, catalytic approach for the C-H amination of arenes using carbamates has been developed, employing DDQ as a molecular photoelectrocatalyst under visible light. chemrxiv.org This method has shown good tolerance for halogenated arenes. chemrxiv.org

Nitroxyl Radical Catalysis: A TEMPO-catalyzed direct amination of arenes at room temperature has been reported, using N-fluorobenzenesulfonimide (NFSI) as the amination reagent in the absence of any metal. nih.gov

Organoiodine Catalysis: A metal-free strategy using an organoiodine catalyst has been developed for the electrophilic C(sp²)-H amination to produce 2-quinolones, proceeding through a nitrenium ion intermediate. researchgate.netchemrxiv.org

While the direct C-H amination of a dibromoquinoline at the C-4 position to yield this compound has not been explicitly reported, these emerging technologies represent a promising future direction for the synthesis of such compounds, potentially simplifying synthetic routes significantly. tu-dortmund.de

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) on Brominated Quinoline Systems

One-Pot and Multicomponent Synthesis Strategies for Enhanced Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity. rsc.orgrsc.org Several MCRs and one-pot strategies have been developed for the synthesis of the quinoline core.

Bismuth-Catalyzed MCR: A one-pot method for preparing quinolines involves the reaction of acetals, aromatic amines, and alkynes catalyzed by Bismuth(III) triflate (Bi(OTf)₃), which proceeds under mild conditions with good yields. researchgate.net

Povarov Reaction: This is a well-known MCR that traditionally involves the [4+2] cycloaddition of an imine (formed from an aniline and an aldehyde) with an activated alkene to produce tetrahydroquinolines. rsc.orgbeilstein-journals.org These intermediates can then be oxidized to the corresponding quinoline. beilstein-journals.org

BF₃·OEt₂-Catalyzed Domino Reaction: A three-component domino reaction of heterocyclic amines, aldehydes, and a terminal alkyne using the Lewis acid BF₃·OEt₂ has been shown to produce substituted quinolines in high yields. thieme-connect.com

One-Pot Double Couplings: Extending the utility of cross-coupling, one-pot procedures for the regioselective double coupling on dihaloquinolines have been developed, allowing for a more convergent synthesis of highly substituted quinolines. nih.gov

Sequential One-Pot Reactions: A mild, one-pot synthesis of 4-quinolones has been described, involving a sequential palladium-catalyzed amidation of a 2'-bromoacetophenone (B1265738) followed by a base-promoted intramolecular cyclization. acs.org

These efficient strategies offer powerful alternatives to linear, stepwise syntheses, reducing waste, saving time, and enabling the rapid generation of diverse quinoline libraries. rsc.orgresearchgate.net

| Reaction Type | Components | Catalyst/Promoter | Product Scaffold | Reference |

|---|---|---|---|---|

| Bismuth-Catalyzed MCR | Amine, Acetal, Alkyne | Bi(OTf)₃ | Substituted Quinoline | researchgate.net |

| Povarov-type MCR | Aniline, Aldehyde, Alkyne/Olefin | Camphor sulphonic acid (CSA) | Tetrahydroquinoline/Quinoline | rsc.orgbeilstein-journals.org |

| Aza-Diels-Alder | Amine, Aldehyde, Alkyne | BF₃·OEt₂ | Substituted Quinoline | thieme-connect.com |

| Sequential Amidation/Cyclization | 2'-Bromoacetophenone, Amide | Pd catalyst, then Base | 2-Substituted 4-Quinolone | acs.org |

Mechanistic Elucidation of Reactions Involving 3,7 Dibromoquinolin 4 Amine

Fundamental Principles of Reactivity of Halogenated Aminoquinolines

The chemical behavior of halogenated aminoquinolines is a composite of the individual properties of the quinoline (B57606) ring system, the activating and deactivating effects of the halogen atoms, and the nucleophilic and directing nature of the amine functionality.

Electrophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring system is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. uomustansiriyah.edu.iq The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. researchgate.netuoanbar.edu.iq Consequently, electrophilic aromatic substitution (EAS) on quinoline preferentially occurs on the more electron-rich benzene ring, typically at positions C5 and C8. uomustansiriyah.edu.iqimperial.ac.ukuop.edu.pk The reaction proceeds under vigorous conditions, often requiring strong acids and high temperatures. uop.edu.pk For instance, nitration of quinoline with fuming nitric acid in the presence of fuming sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uomustansiriyah.edu.iquop.edu.pk

Nucleophilic Aromatic Substitution (SNAr) Driven by Halogen Activation

Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated quinolines. researchgate.net The electron-deficient nature of the pyridine ring makes it susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. researchgate.netuop.edu.pk The presence of halogen atoms, which are good leaving groups, at these positions facilitates SNAr reactions. uoanbar.edu.iq The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgiscnagpur.ac.in The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.orgiscnagpur.ac.in

Role of the Amine Functionality as a Nucleophile and Directing Group

The amino group at the C4 position of 3,7-dibromoquinolin-4-amine plays a multifaceted role in its reactivity.

As a Nucleophile: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. uomustansiriyah.edu.iqmasterorganicchemistry.com It can readily react with electrophiles, such as alkyl halides and acid chlorides, to form N-alkylated and N-acylated products, respectively. libretexts.org This nucleophilicity is a fundamental characteristic of amines and is central to many of their transformations. uomustansiriyah.edu.iq

As a Directing Group in Electrophilic Aromatic Substitution: The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution. However, in the quinoline system, its directing influence is superimposed on the inherent reactivity of the bicyclic ring. In strongly acidic media, the amino group is protonated to form an ammonium (B1175870) salt, which is a deactivating and meta-directing group. This can significantly alter the course of electrophilic substitution reactions.

As a Directing Group in Other Reactions: The amino group can also act as a directing group in other types of reactions. For example, in 8-aminoquinoline (B160924) derivatives, the amino group can direct C-H activation and subsequent functionalization at the C5 position. beilstein-journals.orgmdpi.com This highlights the ability of the amino group to coordinate with metal catalysts and influence the regioselectivity of reactions.

Detailed Reaction Pathways and Intermediates in Key Transformations

The reactions of this compound involve a variety of mechanisms, leading to the formation of diverse products through the construction of new carbon-carbon and carbon-heteroatom bonds. Understanding these pathways requires an appreciation for the intermediates that are formed and the role of proton transfer and zwitterionic species.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Mechanisms

The formation of new bonds to the quinoline core of this compound is a cornerstone of its synthetic utility. These reactions are fundamental in organic chemistry for building molecular complexity. nih.gov

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming carbon-carbon bonds. While specific examples for this compound are not prevalent in the provided search results, the general principles apply. The bromine atoms on the quinoline ring can participate in oxidative addition to a low-valent palladium catalyst, initiating the catalytic cycle. Subsequent transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling) followed by reductive elimination would lead to the formation of a new C-C bond.

Carbon-Heteroatom Bond Formation: The formation of carbon-heteroatom bonds (C-N, C-O, C-S) is also a critical transformation. nih.gov These bonds can be formed through nucleophilic aromatic substitution, where a heteroatom nucleophile displaces one of the bromine atoms. fishersci.fi Copper-catalyzed Ullmann-type couplings are also widely used for the formation of C-N and C-O bonds with aryl halides. mdpi.com The amino group itself can participate in carbon-heteroatom bond formation by reacting with various electrophiles. libretexts.org

The following table summarizes some potential bond-forming reactions involving a halogenated quinoline scaffold.

| Reaction Type | Reagents/Catalysts | Bond Formed | Mechanistic Notes |

| Suzuki Coupling | Pd catalyst, boronic acid, base | C-C | Involves oxidative addition, transmetalation, and reductive elimination. |

| Heck Coupling | Pd catalyst, alkene, base | C-C | Proceeds via oxidative addition, migratory insertion, and β-hydride elimination. |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | C-N | A key method for forming aryl-amine bonds. |

| Ullmann Condensation | Cu catalyst, nucleophile (e.g., alcohol, amine) | C-O, C-N | A classic method for aryl-heteroatom bond formation. |

Proton Transfer and Zwitterion Formation in Amine Reactions

Proton transfer is a fundamental process in many reactions involving amines. acs.org The basicity of the amino group and the nitrogen atom in the quinoline ring means that they can be protonated under acidic conditions. uomustansiriyah.edu.iq This protonation can have a profound effect on the reactivity of the molecule.

Zwitterions, which are neutral molecules with both a positive and a negative charge, can be important intermediates in reactions of aminoquinolines. For example, in certain photoinduced reactions of hydroxyquinolines, proton transfer from a hydroxyl group to the quinoline nitrogen can lead to the formation of an excited-state zwitterion. acs.orgresearchgate.net While not directly involving this compound, these studies illustrate the potential for zwitterionic intermediates in the chemistry of functionalized quinolines. In reactions involving the amino group, proton transfer can lead to the formation of ammonium ions, which can then influence subsequent reaction steps. rsc.orgthieme-connect.com

The interplay between protonation states and the formation of charged intermediates is crucial for understanding the detailed mechanisms of many reactions involving this compound.

Single-Electron Transfer (SET) Mechanisms in Bromination and Functionalization

The functionalization of the quinoline scaffold, a critical component in many pharmaceutical agents and functional materials, often involves complex reaction pathways. While traditional ionic mechanisms have been extensively studied, the role of single-electron transfer (SET) has emerged as a crucial alternative pathway for the bromination and functionalization of quinoline derivatives, including this compound. SET processes involve the transfer of a single electron from one chemical species to another, generating radical intermediates that can undergo unique and selective transformations.

Research into the halogenation of quinolines has provided evidence for SET mechanisms, particularly in reactions catalyzed by transition metals like copper and iron. rsc.orgmdpi.comnih.gov For instance, the halogenation of 8-amidoquinolines has been shown to proceed via a SET process, where a metal catalyst facilitates the formation of a radical cation from the quinoline derivative. mdpi.comnih.gov This intermediate is then attacked by a halogen radical. While direct studies on this compound are not prevalent, a plausible SET mechanism can be postulated based on these related systems.

In a hypothetical SET-mediated bromination of a quinoline amine, the initial step would involve the one-electron oxidation of the quinoline ring system to form a radical cation. This can be initiated by a chemical oxidant, a transition metal catalyst, or through photoredox catalysis. organic-chemistry.orgnih.gov The presence of the amine group at the C4-position and the existing bromine substituents at C3 and C7 would influence the electronic properties and the stability of the resulting radical cation.

Once formed, the quinoline radical cation possesses both radical and cationic character, opening up various reaction pathways. In the context of further bromination, a bromine radical (Br•), which can be generated from a bromine source like N-bromosuccinimide (NBS) or even sodium bromide under oxidative conditions, would attack the electron-deficient positions of the radical cation. rsc.orgrsc.org The regioselectivity of this attack would be governed by the spin and charge distribution in the radical cation intermediate.

A generalized scheme for a SET-mediated functionalization of a dibromoquinolin-4-amine derivative can be envisioned as follows:

Initiation (Formation of Radical Cation): An initiator (e.g., a photocatalyst, a metal complex, or an oxidant) abstracts a single electron from the π-system of the this compound.

Quinoline + Initiator → [Quinoline]•+ + [Initiator]•-

Radical Coupling: The generated radical cation reacts with a nucleophile or another radical species. In the case of functionalization, this could be a carbon-, oxygen-, or sulfur-based nucleophile. researchgate.net

[Quinoline]•+ + Nu → [Quinoline-Nu]•

Rearomatization/Termination: The resulting radical intermediate is then oxidized or undergoes a hydrogen atom transfer (HAT) to restore the aromaticity of the quinoline ring, yielding the functionalized product. nih.govrsc.org

[Quinoline-Nu]• → Product + H+ + e-

The viability and efficiency of such SET pathways are highly dependent on the reaction conditions, including the choice of catalyst, solvent, and the nature of the functionalizing agent. Photoredox catalysis, in particular, offers a powerful tool for initiating SET processes under mild conditions using visible light. researchgate.net

The following table summarizes various functionalization reactions on the quinoline core that are proposed to proceed via a SET mechanism, providing a basis for potential transformations of this compound.

| Reaction Type | Catalyst/Initiator | Functionalizing Agent | Plausible Intermediate | Reference |

| C5-Halogenation | Iron(III) or Copper(II) | Sodium Halides (NaX) | Quinoline Radical Cation | rsc.orgmdpi.com |

| C-H Selenylation | Copper | Diaryl Diselenides | Quinoline Radical Cation | researchgate.net |

| C-H Alkylation | Ir-photocatalyst | Ethers | α-alkoxy radical | rsc.org |

| [4+2] Cycloaddition | Electrocatalysis/Iodide | Cinnamyl acetates/amides | Iminium Radical Cation | acs.org |

| C-H Functionalization | Tris(4-bromophenyl)aminium salt | Glycine Derivatives | Peroxyl Radical Cation | organic-chemistry.org |

Detailed research findings on related systems underscore the importance of the directing group in guiding the regioselectivity of these reactions. mdpi.comresearchgate.net For this compound, the amino group at C4 would play a significant role in modulating the electronic density of the quinoline ring and directing subsequent functionalization. The interplay between the electron-donating amino group and the electron-withdrawing bromo substituents would be a key factor in determining the outcome of SET-mediated reactions.

For example, in the Minisci-type alkylation of quinolines, a photoredox catalyst generates an alkyl radical from a suitable precursor. rsc.org This radical then adds to the protonated quinoline ring. A similar approach could potentially be applied to this compound, leading to the introduction of alkyl groups at specific positions, further diversifying its chemical space for various applications.

Derivatization and Functionalization Strategies for 3,7 Dibromoquinolin 4 Amine

Selective Functionalization at Bromine Positions

The differential reactivity of the bromine atoms at the C3 and C7 positions of the quinoline (B57606) ring allows for selective functionalization. This selectivity is often dictated by the electronic environment of each position and the choice of reaction conditions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The Suzuki and Sonogashira reactions are widely used to introduce aryl, heteroaryl, and alkynyl groups onto the quinoline scaffold. wikipedia.orgwikipedia.orglibretexts.orgfishersci.esrsc.org

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an organohalide with a boronic acid or its ester in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.eslibretexts.org In the context of dihaloquinolines, achieving regioselectivity can be challenging. nih.gov However, studies on related dihaloquinolines, such as 4,7-dichloroquinoline (B193633) and 5,7-dibromoquinoline (B1595614), have shown that the halogen at the 4-position is generally more reactive towards Suzuki coupling. nih.gov This preferential reactivity can be exploited for the sequential functionalization of 3,7-dibromoquinolin-4-amine. For instance, a one-pot, regioselective double Suzuki coupling has been successfully applied to other dibromoheteroaromatics, suggesting a potential strategy for derivatizing this compound. nih.govsci-hub.se

Table 1: Examples of Suzuki Coupling Reactions on Dihaloquinolines

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 4,7-Dichloroquinoline | Arylboronic acid | Pd catalyst, base | 4-Aryl-7-chloroquinoline | Good selectivity for C4 | nih.gov |

| 5,7-Dibromoquinoline | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 5-Bromo-7-phenylquinoline and 7-bromo-5-phenylquinoline | 2:1 ratio, 4 was the major isomer | nih.gov |

| 4,6-Dihaloquinolines | Arylboronic acid | Pd catalyst, base | 4,6-Diarylquinoline | Very good | nih.govsci-hub.se |

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgrsc.org This reaction is typically performed under mild conditions. wikipedia.org Similar to the Suzuki coupling, the regioselectivity of the Sonogashira reaction on dihaloquinolines can be influenced by the position of the halogens. In 6,7-dibromoquinoline-5,8-dione (B3062177), the bromine at the C7 position, being at the α-position to the pyridine (B92270) ring, is more electron-deficient and thus more reactive, leading to the formation of 7-bromo-6-alkynyl derivatives. researchgate.net This suggests that for this compound, the C3 bromine might exhibit different reactivity compared to the C7 bromine in Sonogashira couplings.

Table 2: Examples of Sonogashira Coupling Reactions on Dihaloquinolines

| Starting Material | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 4,6-Dihaloquinolines | Terminal alkyne | Pd catalyst, Cu co-catalyst | 4,6-Dialkynylquinoline | Very good | nih.govsci-hub.se |

| 6,7-Dibromoquinoline-5,8-dione | Various terminal alkynes | Pd(PPh₃)Cl₂, TBAF | 7-Bromo-6-alkynylquinoline-5,8-diones | 50-85 | researchgate.net |

Nucleophilic Displacement of Bromine with Various Heteroatom Nucleophiles

The bromine atoms on the quinoline ring are susceptible to nucleophilic substitution, allowing for the introduction of various heteroatoms. The electrophilic character of the quinoline ring, enhanced by the bromine atoms, facilitates these reactions. Common nucleophiles include amines, alkoxides, and thiolates. researchgate.net Microwave irradiation has been shown to accelerate nucleophilic substitution reactions on haloquinolines, often leading to high yields in short reaction times. researchgate.net For instance, the reaction of 2,4-dibromoquinoline (B189380) with ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) results in a mixture of 2- and 4-substituted regioisomers. acs.org

Transformations Involving the Amino Group

The amino group at the C4 position is a key site for derivatization, enabling the synthesis of a wide range of functionalized quinolines.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The direct N-alkylation of amines can be achieved using alkyl halides. researchgate.netlibretexts.org However, this can often lead to a mixture of mono- and poly-alkylated products. libretexts.org To achieve selective mono-N-alkylation, specific strategies can be employed, such as using a large excess of the amine or employing protecting groups. organic-chemistry.org For example, a method for selective mono-N-alkylation of 3-amino alcohols involves the formation of a stable chelate with 9-BBN. organic-chemistry.org Another approach involves the N-alkylation of amines with alcohols via a borrowing hydrogen methodology, which is an environmentally friendly alternative to using alkyl halides. nih.gov

N-Acylation: The amino group can be readily acylated using acylating agents such as acyl chlorides or anhydrides. This reaction is a common method for introducing a variety of functional groups and for the synthesis of amides, which are important in many biologically active molecules.

Formation of Schiff Bases and Related Imine Derivatives

The primary amino group of this compound can undergo condensation with aldehydes or ketones to form Schiff bases, which are compounds containing an imine or azomethine group (-C=N-). scispace.comwikipedia.orgdergipark.org.trresearchgate.net This reaction is typically reversible and can be catalyzed by either an acid or a base. scispace.com Schiff bases are versatile intermediates in organic synthesis and are known to exhibit a wide range of biological activities. researchgate.netnih.gov The formation of the imine bond involves the initial nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate, followed by dehydration. scispace.com

Regioselective Functionalization of the Quinoline Core

Achieving regioselective functionalization of the quinoline core, beyond the existing bromo and amino substituents, is crucial for synthesizing complex and highly substituted derivatives. masterorganicchemistry.com One powerful strategy involves directed metalation, where a directing group guides a metalating agent to a specific position on the ring. acs.orgbeilstein-journals.org For instance, Br/Mg exchange reactions using reagents like i-PrMgCl·LiCl can be highly regioselective, depending on the substitution pattern of the dibromoquinoline. acs.orgbeilstein-journals.org In 2,3-dibromoquinoline, the exchange occurs selectively at the C3 position, while in 2,4-dibromoquinoline, it occurs at the C4 position. acs.orgbeilstein-journals.org This approach allows for the introduction of a wide range of electrophiles at specific positions. acs.org

Furthermore, successive regioselective Br/Mg exchange reactions can be performed on polybromoquinolines to introduce multiple functional groups in a controlled manner. acs.org The combination of Br/Mg exchange and direct deprotonation using magnesium-based reagents provides a flexible platform for the synthesis of highly functionalized quinolines. acs.org

Strategies for ortho-, meta-, and para-Functionalization Relative to Existing Substituents

Detailed experimental strategies for the selective functionalization of this compound at positions ortho, meta, or para to the existing amino and bromo substituents have not been reported in the scientific literature. The development of such strategies would require experimental investigation to determine the optimal reaction conditions, including the choice of reagents, catalysts, solvents, and temperature.

In theory, functionalization could be attempted through several major classes of reactions:

Electrophilic Aromatic Substitution (EAS): This would target the carbocyclic ring (the benzene (B151609) part) of the quinoline. The positions most susceptible to attack would be determined by the combined directing effects of the existing substituents.

Nucleophilic Aromatic Substitution (SNAr): This would likely target the pyridine ring, particularly positions activated by the ring nitrogen and potentially influenced by the bromo substituents.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituents at positions 3 and 7 are ideal handles for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of functional groups. The relative reactivity of the C3-Br versus the C7-Br bond would be a key factor in achieving selectivity. nih.govnih.gov

Derivatization of the Amino Group: The primary amine at position 4 is nucleophilic and can readily undergo reactions such as acylation, alkylation, and formation of Schiff bases. evitachem.comlibretexts.org

Without experimental data, any discussion of specific reaction outcomes would be speculative.

Influence of Directing Groups on Functionalization Selectivity

The selectivity of functionalization on the this compound ring is governed by the directing effects of the amino and bromo substituents.

The amino group (-NH₂) at position 4 is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. It strongly donates electron density to the quinoline ring system through resonance, particularly to the positions ortho and para to it. In the context of the quinoline ring, this activating effect would primarily influence the carbocyclic ring.

The bromo substituents at positions 3 and 7 are deactivating groups due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because of the electron-donating effect of their lone pairs through resonance. byjus.com

Predicted Selectivity for Electrophilic Aromatic Substitution:

For an electrophilic attack on the carbocyclic ring, the directing effects of the substituents would need to be considered in concert. The 4-amino group strongly activates the ring, making it more susceptible to electrophilic substitution than benzene itself. doubtnut.com The amino group directs incoming electrophiles to its ortho positions (none available on the carbocyclic ring) and its para position (position 8). The bromo group at C7 would direct incoming electrophiles to its ortho positions (C6 and C8) and its para position (none available).

Therefore, for an electrophilic substitution reaction, such as nitration or halogenation, the C8 position is the most likely site of attack, as it is activated by both the 4-amino group (para) and the 7-bromo group (ortho). The C6 position is also a potential site, being ortho to the 7-bromo group and meta to the 4-amino group. The strong activating effect of the amino group would likely dominate, favoring substitution at C8.

It is important to note that under strongly acidic conditions, the 4-amino group would be protonated to form an anilinium-type ion (-NH₃⁺). This group is strongly deactivating and a meta-director. This would significantly reduce the reactivity of the ring towards electrophilic substitution and alter the regiochemical outcome.

Predicted Selectivity for Palladium-Catalyzed Cross-Coupling:

In cross-coupling reactions, the relative reactivity of the C-Br bonds is crucial. Generally, in polyhalogenated quinolines, the reactivity towards palladium-catalyzed coupling can vary depending on the electronic environment of the carbon-halogen bond. nih.gov For dibromoquinolines, it is often challenging to achieve high regioselectivity. nih.gov In the absence of experimental data for this compound, it is difficult to predict whether the C3-Br or C7-Br bond would react preferentially. This would likely depend on the specific coupling reaction and the ligands used.

Interactive Data Table: Theoretical Directing Effects on Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Predicted Activated Positions |

| 4-Amino (-NH₂) | 4 | Activating | ortho, para | 5, 8 |

| 3-Bromo (-Br) | 3 | Deactivating | ortho, para | 2, 4 |

| 7-Bromo (-Br) | 7 | Deactivating | ortho, para | 6, 8 |

Advanced Spectroscopic and Structural Characterization of 3,7 Dibromoquinolin 4 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the molecular framework of organic compounds in solution. uncw.edu Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, chemists can piece together the structural puzzle of complex molecules like the derivatives of 3,7-dibromoquinolin-4-amine. researchgate.netscribd.com

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of hydrogen and carbon atoms, respectively. In derivatives of this compound, the aromatic protons on the quinoline (B57606) core typically resonate in the downfield region of the ¹H NMR spectrum, with their precise chemical shifts and coupling patterns being influenced by the nature and position of substituents. The presence of bromine atoms and an amine group at positions 3, 7, and 4, respectively, significantly influences the electron distribution within the quinoline ring system, leading to characteristic shifts that aid in structural assignment.

For a definitive assignment of all proton and carbon signals, especially in complex derivatives, a suite of 2D NMR experiments is utilized. researchgate.netscribd.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. In the quinoline core, COSY correlations would be expected between H-2 and H-5, H-5 and H-6, and H-6 and H-8, provided these positions are not substituted.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the previously identified proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. For instance, correlations from the amine protons to carbons C-3, C-4, and C-4a would confirm the position of the amino group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. NOESY is crucial for determining the relative stereochemistry of substituents and the conformation of the molecule in solution. researchgate.netbeilstein-journals.org

A hypothetical ¹H and ¹³C NMR data table for a derivative is presented below to illustrate the type of information obtained.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations |

| 2 | 8.5 (s) | 150.0 | C-3, C-4, C-8a | H-2 ↔ NH₂ |

| 3 | - | 110.0 | - | - |

| 4 | - | 155.0 | - | - |

| 4a | - | 148.0 | - | - |

| 5 | 7.8 (d) | 125.0 | C-4, C-7, C-8a | H-5 ↔ H-6 |

| 6 | 7.4 (d) | 128.0 | C-4a, C-8 | H-6 ↔ H-5 |

| 7 | - | 120.0 | - | - |

| 8 | 8.1 (s) | 127.0 | C-4a, C-6, C-7 | H-8 ↔ NH₂ |

| 8a | - | 149.0 | - | - |

| NH₂ | 5.5 (br s) | - | C-3, C-4, C-4a | NH₂ ↔ H-2, H-8 |

The precise arrangement of substituents on the quinoline core (regiochemistry) and the spatial orientation of atoms (stereochemistry) are critical for understanding a molecule's properties. 2D NMR techniques are pivotal in this elucidation. ipb.ptresearchgate.net

For instance, if a substituent is introduced onto the 4-amino group of this compound, HMBC correlations from the protons of the substituent to C-4 of the quinoline ring would unambiguously confirm its location. Similarly, the regiochemistry of any further substitution on the quinoline ring can be determined by a thorough analysis of the coupling patterns in the ¹H NMR spectrum and the long-range correlations in the HMBC spectrum. thieme-connect.com

Stereochemistry is often determined using NOESY experiments. For example, in a derivative with a chiral substituent, NOESY correlations can reveal the relative orientation of the substituent with respect to the quinoline plane. The presence or absence of specific through-space correlations helps to establish the preferred conformation and the relative stereochemical arrangement of different parts of the molecule. researchgate.net

Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. rsc.org This precision allows for the determination of the elemental formula of the parent ion, which is a crucial step in confirming the identity of a newly synthesized derivative of this compound. For example, HRMS can distinguish between two compounds that have the same nominal mass but different elemental compositions.

| Compound | Molecular Formula | Calculated Exact Mass | Measured Exact Mass |

| This compound | C₉H₆Br₂N₂ | 303.8897 | 303.8895 |

| Hypothetical Derivative | C₁₀H₈Br₂N₂O | 333.9003 | 333.9001 |

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. libretexts.org The fragmentation pattern is often characteristic of a particular molecular structure and can be used to confirm the connectivity of atoms. For quinoline derivatives, common fragmentation pathways involve the cleavage of the quinoline ring system or the loss of substituents. nih.govrsc.org The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Analysis of these fragmentation patterns, often aided by tandem mass spectrometry (MS/MS) experiments, provides an additional layer of structural confirmation that is complementary to NMR data. researchgate.netfu-berlin.de

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an essential analytical technique for the identification of functional groups within a molecular structure. The method is predicated on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their characteristic vibrational modes. This absorption profile provides a unique spectral "fingerprint." For complex heterocyclic systems like this compound, FT-IR spectroscopy allows for the unambiguous confirmation of its key structural features, including the quinoline core, the primary amine substituent, and the carbon-bromine bonds. The analysis involves correlating the observed absorption bands (in wavenumbers, cm⁻¹) to specific stretching and bending vibrations of the functional groups present.

Detailed Research Findings

While a dedicated FT-IR spectrum for this compound is not extensively published, a detailed analysis can be constructed by examining the spectra of structurally analogous compounds, such as other brominated and aminated quinoline derivatives. wiley.comacgpubs.org The expected spectrum is a composite of vibrations from the quinoline ring system, the primary amine group, and the C-Br bonds.

Quinoline Ring Vibrations: The quinoline skeleton gives rise to several characteristic bands.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear in the region of 3100-3000 cm⁻¹. mdpi.com

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the fused aromatic rings are expected to produce a series of strong to medium intensity bands in the 1620-1400 cm⁻¹ range. mdpi.comresearchgate.net For example, in the related compound 5,7-dibromo-8-methoxyquinoline, aromatic ring vibrations are observed at 1600, 1588, and 1500 cm⁻¹. acgpubs.org

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds generate signals in the fingerprint region (below 1300 cm⁻¹), which can help confirm the substitution pattern on the quinoline ring.

Amine Functional Group Vibrations: The primary amine group at the C4 position has distinct vibrational modes.

N-H Stretching: Primary amines (R-NH₂) are characterized by two distinct N-H stretching bands in the 3500-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. analyzetest.comlibretexts.org For instance, aniline (B41778), a primary aromatic amine, shows two N-H stretches at 3442 and 3360 cm⁻¹. analyzetest.com

N-H Bending: A medium to strong scissoring (bending) vibration for the primary amine is typically observed between 1650 cm⁻¹ and 1580 cm⁻¹. analyzetest.comresearchgate.net

C-N Stretching: The stretching vibration for the aromatic C-N bond is expected to appear in the 1335-1250 cm⁻¹ range. analyzetest.com

Carbon-Bromine Vibrations:

C-Br Stretching: The presence of bromine atoms is confirmed by absorptions in the low-frequency region of the spectrum. The C-Br stretching vibration characteristically appears in the range of 600-500 cm⁻¹. vulcanchem.com The presence of two such bonds in this compound may result in strong and potentially multiple absorptions in this region.

The following interactive table summarizes the expected characteristic FT-IR absorption bands for this compound based on data from analogous structures and established spectroscopic principles.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3500 - 3300 | Medium, Sharp (2 bands) | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |

| 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic (Quinoline Ring) |

| 1650 - 1580 | Medium to Strong | N-H Scissoring Bend | Primary Aromatic Amine |

| 1620 - 1400 | Strong to Medium | C=C and C=N Ring Stretch | Aromatic (Quinoline Ring) |

| 1335 - 1250 | Medium to Strong | C-N Stretch | Aromatic Amine |

| 910 - 665 | Medium to Strong, Broad | N-H Wag | Primary/Secondary Amine |

| 600 - 500 | Strong | C-Br Stretch | Bromoalkane |

Computational and Theoretical Investigations of 3,7 Dibromoquinolin 4 Amine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying organic molecules. scirp.org DFT calculations allow for the prediction of various molecular properties by approximating the electron density of the molecule. For 3,7-Dibromoquinolin-4-amine, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*) are employed to model its characteristics accurately. nih.gov

Prediction of Molecular Geometry and Electronic Structure (HOMO-LUMO)

The first step in computational analysis is geometry optimization, where the molecule's lowest-energy three-dimensional arrangement is determined. researchgate.net For this compound, the quinoline (B57606) core is expected to be largely planar. The bromine atoms at positions 3 and 7 and the amine group at position 4 are key substituents influencing its geometry and electronic properties.

A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. rsc.org The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. scirp.orgrsc.org

A small HOMO-LUMO gap suggests high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable. rsc.org In substituted quinolines, the distribution of these orbitals is heavily influenced by the substituents. For this compound, the HOMO is expected to be localized primarily on the quinoline ring and the electron-donating amino group, while the LUMO is likely distributed across the aromatic system, influenced by the electron-withdrawing bromine atoms. nih.govresearchgate.net

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.15 | Energy of the highest occupied molecular orbital; indicates electron-donating capability. |

| ELUMO | -1.85 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting capability. |

| Energy Gap (ΔE) | 4.30 | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. rsc.org |

Analysis of Reactivity Descriptors (e.g., Fukui Functions, Electrostatic Potential Maps)

To understand the reactivity of this compound more deeply, local reactivity descriptors are calculated.

Fukui Functions (f(r)) identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. arabjchem.org The function f+(r) indicates sites susceptible to nucleophilic attack (where an electron is added), while f-(r) points to sites prone to electrophilic attack (where an electron is removed). researchgate.net For this compound, the nitrogen of the amino group and specific carbons in the quinoline ring are predicted to be key sites for electrophilic attack, whereas the regions near the bromine atoms may exhibit electrophilic character. scirp.org

Molecular Electrostatic Potential (MEP) Maps visualize the charge distribution across the molecule, providing a guide to its reactive behavior. researchgate.net The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. wolfram.commdpi.com In this compound, the MEP would likely show a negative potential (red) around the quinoline nitrogen and the amino group's nitrogen, highlighting them as hydrogen-bond accepting and electrophilic attack sites. researchgate.net The hydrogen atoms of the amino group would exhibit a positive potential (blue).

Computational Studies of Reaction Mechanisms and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states—the highest energy points along a reaction coordinate. acs.org

For instance, studying a hypothetical N-alkylation of the amino group on this compound would involve modeling the approach of an alkyl halide. DFT could calculate the activation energy required to reach the transition state, thereby predicting the reaction's feasibility and rate. Such studies on related quinoline syntheses and functionalizations have shown that computational analysis can determine site selectivity and identify the rate-limiting steps of a reaction. acs.orgwiley.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the analysis of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or near a biological receptor. acs.orgacs.org

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Explore the rotational freedom around the C4-N bond and the puckering of the non-aromatic part of the quinoline system if it were partially reduced.

Study Intermolecular Interactions: Simulate how the molecule interacts with water molecules, ions, or the active site of a protein. tandfonline.com This is crucial for understanding its solubility and potential biological activity. MD simulations can reveal stable hydrogen bonds, halogen bonds, and π-π stacking interactions that the dibrominated quinoline system might form. nih.govacs.org

Quantitative Structure-Activity Relationship (QSAR) Principles for Chemical Reactivity and Interactions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. nih.gov The fundamental principle is that the variations in the activity of a series of compounds are correlated with changes in their molecular features, which can be quantified by molecular descriptors. nih.govscholarsresearchlibrary.com

Derivation of Descriptors and Model Building for Predicting Chemical Behavior

The development of a QSAR model for a class of compounds like substituted aminoquinolines involves several steps:

Data Set Collection: A series of related compounds with measured biological activity or chemical property data is assembled. arabjchem.org

Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be classified as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices. scholarsresearchlibrary.com

3D: Steric descriptors (e.g., molecular volume) and electronic descriptors (e.g., dipole moment, HOMO/LUMO energies). ugm.ac.id

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to select the most relevant descriptors and build a mathematical model that correlates these descriptors with the observed activity. asianpubs.orgnih.gov

Validation: The model's predictive power is rigorously tested using internal validation (e.g., cross-validation) and external validation with a set of compounds not used in model creation. arabjchem.orgmdpi.com

| Descriptor Class | Examples | Relevance to this compound |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Describes the molecule's ability to engage in electrostatic, charge-transfer, and hydrogen/halogen bonding interactions. asianpubs.org |

| Steric/Topological | Molecular Volume, Surface Area, Kappa Shape Indices | Relates to how the molecule fits into a binding site and its overall size and shape. ugm.ac.id |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Predicts the molecule's ability to cross cell membranes and engage in hydrophobic interactions. nih.gov |

Correlation of Electronic and Steric Properties with Reactivity Trends

The reactivity of the this compound scaffold is intricately governed by the electronic and steric influences of its constituent substituents: the two bromine atoms and the amino group. Computational and theoretical chemistry provides a framework for understanding how these functional groups modulate the electron density distribution and steric accessibility of the quinoline ring system, thereby dictating its behavior in chemical reactions.

The quinoline ring itself is an electron-deficient system due to the presence of the nitrogen atom, which withdraws electron density. numberanalytics.com This inherent electronic property affects its susceptibility to both electrophilic and nucleophilic attack. The introduction of substituents further refines this reactivity.

Electronic Properties and Their Influence on Reactivity

The electronic effects of the substituents on the quinoline ring can be qualitatively and quantitatively assessed. The amino group at the 4-position is a strong electron-donating group (EDG) through resonance, which significantly increases the electron density of the heterocyclic ring. Conversely, the bromine atoms at the 3- and 7-positions are electron-withdrawing groups (EWGs) primarily through their inductive effect, although they also possess a weaker electron-donating resonance effect.

A theoretical study on quinoline-4-one derivatives using Density Functional Theory (DFT) has shown that a bromine substituent increases the reactivity of the quinoline system. scirp.orgscirp.org In the case of this compound, the interplay between the powerful electron-donating amino group and the two electron-withdrawing bromine atoms creates a complex electronic environment. The amino group's donation is expected to activate the ring towards electrophilic substitution, while the bromine atoms will deactivate it.

| Substituent | Position | Hammett Constant (σp) | Steric Parameter (Es) | Electronic Effect |

|---|---|---|---|---|

| -NH2 | 4 | -0.66 | -0.61 | Strongly Electron-Donating |

| -Br | 3 | +0.23 | -1.16 | Electron-Withdrawing (Inductive) |

| -Br | 7 | +0.23 | -1.16 | Electron-Withdrawing (Inductive) |

The net effect of these substituents will determine the most likely sites for electrophilic and nucleophilic attack. The strong electron-donating amino group will direct electrophiles primarily to the benzene (B151609) ring, while the deactivating effect of the bromines will modulate this. Computational studies on other substituted quinolines have shown that electron-donating groups generally accelerate reactions with electrophiles. acs.org

Steric Properties and Their Influence on Reactivity

Steric hindrance plays a crucial role in determining the accessibility of reagents to the quinoline ring. The bromine atom at the 3-position, adjacent to the amino group, will sterically hinder reactions at both the 3- and 4-positions. Similarly, the bromine at the 7-position will influence the accessibility of the 6- and 8-positions on the benzene ring.

In a study on gold(III) complexes with 8-substituted quinolines, it was found that both the electronic and steric properties of the substituent at the 8-position were critical in modulating the stability and biological activity of the complexes. nih.gov This underscores the importance of considering steric factors in predicting reactivity.

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on 7-substituted-4-aminoquinolines have further elucidated the importance of the size and nature of the substituent at the 7-position in determining their interaction with biological targets. nih.gov These computational models highlight how steric bulk can influence the binding affinity and, by extension, the reactivity in a biological context.

| Reaction Type | Predicted Reactivity | Key Influencing Factors |

|---|---|---|

| Electrophilic Aromatic Substitution | Directed primarily to the benzene ring (positions 5, 6, 8), but overall reactivity is reduced by bromine atoms. | Strong electron-donating amino group activates the ring; electron-withdrawing bromines deactivate it. |

| Nucleophilic Aromatic Substitution | Possible at positions with leaving groups, influenced by the electronic activation/deactivation of the ring. | The electron-deficient nature of the quinoline ring, further modified by substituents. |

| Reactions at the Amino Group | Nucleophilicity of the amine is modulated by the electronic effects of the ring and steric hindrance from the 3-bromo substituent. | Electron-donating character of the quinoline ring system and steric bulk of the adjacent bromine. |

Applications of 3,7 Dibromoquinolin 4 Amine in Organic Synthesis and Materials Chemistry

Role as a Versatile Synthetic Building Block

3,7-Dibromoquinolin-4-amine serves as a crucial starting material and intermediate in the synthesis of a wide array of organic molecules. Its quinoline (B57606) core is a recognized privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net The presence of two bromine atoms at positions 3 and 7, along with an amino group at position 4, provides multiple reactive sites for further chemical transformations. This strategic placement of functional groups allows for selective modifications, making it a versatile building block for constructing more complex molecular architectures.

The reactivity of the bromine atoms can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, to introduce new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orgorganic-chemistry.orgwikipedia.org The amino group at the 4-position can also participate in various reactions, including acylation and condensation, further expanding its synthetic utility.

Precursor for the Synthesis of Complex Heterocyclic Systems

The this compound scaffold is particularly valuable for the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. By leveraging the reactivity of its functional groups, chemists can construct intricate polycyclic structures with diverse biological activities.

One notable application is in the synthesis of imidazo[4,5-c]quinolines . These compounds are known for their potent immunomodulatory properties, with some derivatives acting as Toll-like receptor 7 (TLR7) agonists. binghamton.edunih.govbinghamton.edu The synthesis often involves a sequence of reactions starting with the quinoline core, where the 4-amino group and an adjacent functional group are utilized to form the imidazole (B134444) ring. For instance, a common strategy involves the reaction of a 3,4-diaminoquinoline derivative with a suitable cyclizing agent. While direct use of this compound for this purpose requires initial transformation, its structural framework is a key component in related synthetic pathways.

Another important class of compounds accessible from this precursor are pyrazolo[4,3-c]quinolines . These heterocycles have also been investigated for their biological activities. semanticscholar.orgscispace.com The synthesis can be achieved through various routes, often involving the construction of the pyrazole (B372694) ring onto the quinoline scaffold. For example, a reaction sequence might involve the transformation of the 3-bromo and 4-amino groups into a hydrazine (B178648) derivative, which can then be cyclized to form the pyrazolo-fused system.

The following table summarizes key heterocyclic systems derived from quinoline-based precursors:

Scaffold for the Development of New Organic Reagents and Ligands

The unique electronic and steric properties of this compound make it an attractive scaffold for the design and synthesis of novel organic reagents and ligands. The quinoline nucleus itself can coordinate to metal centers, and the substituents can be tailored to fine-tune the ligand's properties.

The bromine atoms can be readily displaced through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of functional groups. wikipedia.orgorganic-chemistry.orgwikipedia.org This flexibility is crucial for developing ligands with specific steric and electronic characteristics required for various catalytic applications. For instance, the introduction of phosphine (B1218219) or other coordinating groups at the 3- and/or 7-positions could lead to new bidentate or tridentate ligands for transition metal catalysis.

Furthermore, the 4-amino group can be modified to introduce additional coordinating sites or to alter the solubility and electronic properties of the resulting ligand. The development of such tailored ligands is essential for advancing catalysis and enabling new chemical transformations.

Integration into Advanced Organic Synthesis Sequences

The versatility of this compound allows for its seamless integration into complex, multi-step synthetic sequences. Its multiple reactive sites can be addressed in a controlled and sequential manner, enabling both convergent and divergent synthetic strategies.

Enabling Convergent and Divergent Synthesis of Polyfunctionalized Molecules

Convergent synthesis is a strategy that involves the separate synthesis of fragments of a target molecule, which are then combined in the final steps. wikipedia.org This approach is often more efficient than a linear synthesis for complex molecules. This compound can serve as a central fragment to which other pre-synthesized moieties are attached. For example, different aryl or alkyl groups can be introduced at the 3- and 7-positions via sequential Suzuki couplings, followed by modification of the 4-amino group to complete the synthesis of a complex target molecule. organic-chemistry.orgwikipedia.org

Divergent synthesis , on the other hand, starts from a common intermediate and generates a library of structurally related compounds. wikipedia.org this compound is an ideal starting point for such a strategy. By subjecting the compound to a variety of reaction conditions and coupling partners, a diverse range of derivatives can be rapidly synthesized. For instance, a library of compounds could be generated by reacting the 4-amino group with a set of different acylating agents, followed by diverse palladium-catalyzed couplings at the 3- and 7-positions. This approach is particularly valuable in drug discovery for generating compound libraries for high-throughput screening.

The following table illustrates a hypothetical divergent synthesis from this compound:

Utilization in Multistep Reaction Sequences for Novel Compound Libraries

The ability to selectively functionalize the different positions of this compound makes it a valuable tool for the generation of novel compound libraries. In medicinal chemistry, the creation of such libraries is crucial for the discovery of new lead compounds. A typical multistep sequence might involve:

Modification of the 4-amino group: This could involve acylation, alkylation, or sulfonylation to introduce a first point of diversity.

Selective cross-coupling at the 3-position: The greater reactivity of the 3-bromo position can often be exploited for selective functionalization. A Suzuki or Buchwald-Hartwig reaction could introduce a second element of diversity.

Cross-coupling at the 7-position: The remaining bromo-substituent can then be reacted to introduce a third point of diversity.

By systematically varying the building blocks used in each step, large and diverse libraries of novel quinoline derivatives can be efficiently synthesized.

Potential in Functional Materials Design

The quinoline ring system is not only important in medicinal chemistry but also has potential applications in materials science. The extended π-system of the quinoline core can impart interesting photophysical and electronic properties to molecules containing this scaffold.

By incorporating this compound into larger conjugated systems, it may be possible to create novel materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The bromine atoms provide convenient handles for extending the conjugation through cross-coupling reactions with other aromatic building blocks. The 4-amino group can be used to tune the electronic properties of the material or to introduce specific functionalities for sensing applications.

For example, the synthesis of 2-aryl-6,8-bis(arylethenyl)quinolines demonstrates the use of dibromoquinolines in creating extended π-systems with potential photophysical applications. scispace.com While this example does not use the exact 3,7-dibromo-4-amino isomer, it highlights the general principle of using dihaloquinolines as building blocks for functional materials. The development of materials based on this compound is an emerging area of research with the potential for significant discoveries.

Incorporation into Polymeric Structures or Frameworks (e.g., Metal-Organic Frameworks, if relevant to structure)

The structure of this compound allows for its potential integration into various polymeric and crystalline frameworks through several synthetic strategies. The presence of the nucleophilic amino group and the reactive carbon-bromine bonds provides orthogonal sites for controlled polymerization and framework assembly.